tert-Butyl (3-iodothiophen-2-yl)carbamate is an organic compound characterized by its unique structural features and reactivity. It has the molecular formula C₉H₁₂INO₂S and is classified as a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. The compound features an iodine atom at the 3-position of the thiophene ring and a tert-butyl carbamate group at the 2-position. This compound is of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science due to its potential applications in drug development and organic synthesis .
The synthesis of tert-Butyl (3-iodothiophen-2-yl)carbamate typically involves two main steps: iodination of a thiophene derivative followed by the introduction of the tert-butyl carbamate group.
These methods highlight the compound's synthetic versatility and its potential as a building block for more complex organic molecules.
The molecular structure of tert-Butyl (3-iodothiophen-2-yl)carbamate can be represented by its chemical formula C₉H₁₂INO₂S. The structural features include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₂INO₂S |
Molecular Weight | 325.17 g/mol |
IUPAC Name | tert-butyl N-(3-iodothiophen-2-yl)carbamate |
InChI | InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(S1)I |
This data illustrates the compound's structural complexity and highlights its potential for further chemical modifications .
tert-Butyl (3-iodothiophen-2-yl)carbamate can participate in several types of chemical reactions:
These reactions underline the compound's versatility as a reagent in organic synthesis.
The mechanism of action for tert-Butyl (3-iodothiophen-2-yl)carbamate varies depending on its application:
Understanding these mechanisms is crucial for exploring its applications in drug design and development.
The physical properties of tert-butyl (3-iodothiophen-2-yl)carbamate include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents like dichloromethane |
Stability | Stable under standard laboratory conditions |
These properties are essential for considering its practical applications in laboratory settings and industrial processes.
tert-Butyl (3-iodothiophen-2-yl)carbamate has several notable applications:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4